molecular formula C10H18ClN B089264 2-Aminoadamantane hydrochloride CAS No. 10523-68-9

2-Aminoadamantane hydrochloride

Cat. No. B089264
CAS RN: 10523-68-9
M. Wt: 187.71 g/mol
InChI Key: WLDWDRZITJEWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-aminoadamantane and its derivatives involves innovative methodologies that exploit the adamantane's unique structural features. A notable approach includes the flow-based synthesis, which offers a high-yielding, scalable, and safe process for preparing 2-aminoadamantane-2-carboxylic acid, highlighting the compound's significance as a transport mediator due to its unique physiochemical properties (Battilocchio et al., 2012). Additionally, the aza-Prins cyclization technique provides an efficient route to 1-aminoadamantane derivatives, showcasing the compound's versatility in synthetic chemistry (Kuga et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-aminoadamantane hydrochloride and its derivatives reveals a complex interaction of hydrogen bonding and supramolecular assembly. Studies demonstrate how 1-aminoadamantane hydrochloride forms H-bonded supramolecular compounds with distinct dielectric properties, emphasizing the structural intricacy and potential for developing materials with specific electronic characteristics (Fu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-aminoadamantane hydrochloride unveils its capability to undergo various reactions, producing a spectrum of adamantane-based compounds. For instance, the action of nitrous acid on 2-aminoadamantane leads to the formation of 2-adamantanol and adamantanone, illustrating the compound’s versatility in organic synthesis (Shokova et al., 1973).

Physical Properties Analysis

The physical properties of 2-aminoadamantane hydrochloride, such as dielectric constants, are influenced by its molecular structure and the formation of supramolecular assemblies. The dielectric constant measurements of supramolecular compounds derived from 1-aminoadamantane hydrochloride provide insights into the material's potential applications in electronic devices (Fu et al., 2011).

Chemical Properties Analysis

Exploring the chemical properties of 2-aminoadamantane hydrochloride reveals its role as a precursor in synthesizing various biologically active derivatives. The compound's reactivity allows for the creation of derivatives with significant antiviral activity, underscoring the potential for developing novel therapeutic agents (Kolocouris et al., 1994).

Scientific Research Applications

  • Influenza A Viruses Inhibition : 1-Adamantanamine hydrochloride, a form of aminoadamantane, has been shown to inhibit the multiplication of influenza A viruses in cell cultures, organ cultures, and experimentally infected mice. However, its protective effect in humans, especially as a prophylactic treatment in a family environment, has shown mixed results (Galbraith et al., 1969).

  • Resistance Mechanisms in Influenza A : Studies have identified that amantadine, another form of aminoadamantane hydrochloride, acts selectively and strain-specifically against influenza A. The drug's mechanism involves either inhibiting the initiation of infection or virus assembly, likely interfering with the functions of haemagglutinin and M2 proteins of the virus (Hay et al., 1986).

  • Antiviral Properties : The synthesis of novel 2-aminoadamantane derivatives has shown marked antiarrhythmic (antifibrillatory) activity, indicating potential broader antiviral applications beyond influenza (Avdyunina et al., 2019).

  • Neuroprotective Properties : Aminoadamantanes are used in treating Parkinson's and Alzheimer's diseases. Research indicates that they may regulate the production of the glial cell line-derived neurotrophic factor (GDNF) in glial cells, contributing to their neuroprotective properties (Caumont et al., 2006).

  • Analgesic and Anti-Inflammatory Properties : Some derivatives of aminoadamantane have been found to have analgesic and anti-inflammatory properties, indicating their potential use in pain management (Ivanova et al., 2016).

  • Dielectric Property Studies : Supramolecular compounds based on protonated 1-aminoadamantane have been synthesized and studied for their dielectric properties, suggesting potential applications in materials science (Fu et al., 2011).

Safety And Hazards

2-Aminoadamantane hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The adamantane moiety, which includes 2-Aminoadamantane hydrochloride, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This suggests promising applications in the field of targeted drug delivery and surface recognition .

properties

IUPAC Name

adamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWDRZITJEWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13074-39-0 (Parent)
Record name 2-Adamantanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60147021
Record name 2-Adamantanamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoadamantane hydrochloride

CAS RN

10523-68-9
Record name 2-Adamantanamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10523-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Adamantanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Adamantanamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoadamantane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminoadamantane hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Aminoadamantane hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Aminoadamantane hydrochloride
Reactant of Route 5
2-Aminoadamantane hydrochloride
Reactant of Route 6
2-Aminoadamantane hydrochloride

Citations

For This Compound
30
Citations
YI Vikhlyaev, OV Ul'yanova, TA Voronina… - Pharmaceutical …, 1980 - Springer
… We prepared 2-(N-benzoylamino)adamantane (XII) and 2-(N-methyl-N-benzoylamino) adamantane (XIV) by refluxing 2-aminoadamantane hydrochloride and 2-(N-methylamine)…
Number of citations: 3 link.springer.com
GW SMITH, HD WILLIAMS - The Journal of Organic Chemistry, 1961 - ACS Publications
… 2-Aminoadamantane hydrochloride. The aqueous hydrochloride acid solution from which hydroxyadamantane was separated (see above) was neutralized in 10% sodium hydroxide …
Number of citations: 148 pubs.acs.org
IG Kapitsa, EV Suslov, GV Teplov… - Pharmaceutical …, 2012 - Springer
… A mixture of Et 3 N (175 mg, 1.73 mmol) and (–)-myrtenal (296 mg, 1.97 mmol) was treated with a solution of 2-aminoadamantane hydrochloride (III, 300 mg, 1.6 mmol) in anhydrous …
Number of citations: 30 link.springer.com
LN Lavrova, MK Indulen, GM Ryazantseva… - Pharmaceutical …, 1990 - Springer
… Similarly, 2-aminoadamantane hydrochloride gave l-hydroxy-4-aminoadamantane (III). Treatment of the amines (IIb-e) with chloroacetonitrile in methanol in the presence of catalytic …
Number of citations: 19 link.springer.com
EV Suslov, K Yu Ponomarev, AD Rogachev… - Medicinal …, 2015 - ingentaconnect.com
… aldehyde, a complete conversion of starting materials was achieved one day after the start of the reaction with 2aminoadamantane hydrochloride 5 and in 5 hours, when reacted with …
Number of citations: 14 www.ingentaconnect.com
OV Ardashov, AV Pavlova, DV Korchagina… - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 8 was obtained by the reaction of bromide 2 with 2-aminoadamantane hydrochloride in CHCl 3 for 4 days. NEt 3 was used as a base. The preparative yield of 8 was 76%. …
Number of citations: 22 www.sciencedirect.com
M Klavins, L Ansone, O Purmalis… - Water Science and …, 2011 - iwaponline.com
… suggests that an electrostatic interaction plays a dominant role in the binding between the studied pharmaceuticals and HA, because Rimantadine, 2-aminoadamantane hydrochloride …
Number of citations: 3 iwaponline.com
MP Cava, RL Shirley - The Journal of Organic Chemistry, 1961 - ACS Publications
… 2-Aminoadamantane hydrochloride. The aqueous hydrochloride acid solution from which hydroxyadamantane was separated (see above) was neutralized in 10% sodium hydroxide …
Number of citations: 28 pubs.acs.org
AA Okhina, AD Rogachev, OI Yarovaya… - Drug Testing and …, 2021 - Wiley Online Library
… A solution of 2-aminoadamantane hydrochloride (2-Ad) in MeOH at a concentration of 10 μg/ml, which was chosen as an internal standard, was prepared by diluting a stock solution of …
F Ragaini, M Gasperini, P Parma, E Gallo… - New Journal of …, 2006 - pubs.rsc.org
Ring strain is normally associated with increased reactivity and decreased stability of the strained molecule. However, we report here some examples in which the presence of a …
Number of citations: 40 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.